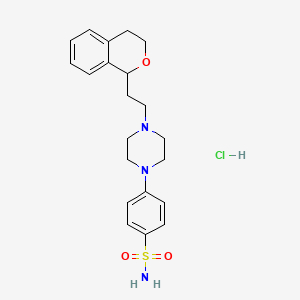

Sonepiprazole hydrochloride

Description

BenchChem offers high-quality Sonepiprazole hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sonepiprazole hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H28ClN3O3S |

|---|---|

Molecular Weight |

438.0 g/mol |

IUPAC Name |

4-[4-[2-(3,4-dihydro-1H-isochromen-1-yl)ethyl]piperazin-1-yl]benzenesulfonamide;hydrochloride |

InChI |

InChI=1S/C21H27N3O3S.ClH/c22-28(25,26)19-7-5-18(6-8-19)24-14-12-23(13-15-24)11-9-21-20-4-2-1-3-17(20)10-16-27-21;/h1-8,21H,9-16H2,(H2,22,25,26);1H |

InChI Key |

LMERFPJRWBLXAM-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(C2=CC=CC=C21)CCN3CCN(CC3)C4=CC=C(C=C4)S(=O)(=O)N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Sonepiprazole Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sonepiprazole (B1681054) (also known as U-101,387) is a phenylpiperazine derivative that acts as a highly selective antagonist of the dopamine (B1211576) D4 receptor. This technical guide provides an in-depth overview of the mechanism of action of sonepiprazole hydrochloride, summarizing its receptor binding profile, downstream signaling effects, and the methodologies used to elucidate these properties. While investigated for the treatment of schizophrenia, sonepiprazole did not demonstrate efficacy in clinical trials. However, its high selectivity for the D4 receptor makes it a valuable pharmacological tool for research into the physiological roles of this receptor subtype.

Core Mechanism of Action: Selective Dopamine D4 Receptor Antagonism

The primary mechanism of action of sonepiprazole is its high-affinity and selective blockade of the dopamine D4 receptor. The dopamine D4 receptor is a G protein-coupled receptor (GPCR) belonging to the D2-like family of dopamine receptors. These receptors are primarily coupled to the Gαi/o inhibitory signaling pathway.

Receptor Binding Affinity

Sonepiprazole exhibits a high affinity for the human dopamine D4 receptor, with a reported inhibition constant (Ki) of 10 nM.[1] In contrast, it displays significantly lower affinity for other dopamine receptor subtypes (D1, D2, D3), as well as for serotonin (B10506) (5-HT1A, 5-HT2), α-adrenergic (α1, α2), and histamine (B1213489) receptors, with Ki values for these receptors being greater than 2000 nM.[1] This high degree of selectivity for the D4 receptor is a defining characteristic of sonepiprazole.

Table 1: Receptor Binding Affinity of Sonepiprazole Hydrochloride

| Receptor Target | Inhibition Constant (Ki) (nM) |

| Dopamine D4 | 10 |

| Dopamine D1 | > 2000 |

| Dopamine D2 | > 2000 |

| Dopamine D3 | > 2000 |

| Serotonin 5-HT1A | > 2000 |

| Serotonin 5-HT2 | > 2000 |

| α1-Adrenergic | > 2000 |

| α2-Adrenergic | > 2000 |

Data sourced from Merchant, K.M., et al. (1996).[1]

Downstream Signaling Pathways

As an antagonist of the Gαi/o-coupled D4 receptor, sonepiprazole blocks the intracellular signaling cascades that are initiated by the binding of dopamine.

Inhibition of cAMP Production

Activation of the D4 receptor by dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). Sonepiprazole, by blocking the D4 receptor, prevents this dopamine-induced inhibition of cAMP production. In functional assays, sonepiprazole has been shown to dose-dependently antagonize the inhibition of cAMP accumulation caused by D4 receptor agonists.

Modulation of Gene Expression: c-fos Induction

Sonepiprazole administration has been observed to induce the expression of the immediate early gene c-fos in the prefrontal cortex. c-fos is often used as a marker of neuronal activation. This effect is consistent with the high density of D4 receptors in the cortical regions of the brain. The induction of c-fos suggests that by blocking the tonic inhibitory influence of dopamine at D4 receptors, sonepiprazole can lead to the activation of specific neuronal populations in the prefrontal cortex.

The following diagram illustrates the proposed signaling pathway of sonepiprazole's action:

References

Sonepiprazole Hydrochloride: A Technical Whitepaper on its Dopamine D4 Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sonepiprazole (B1681054) (formerly U-101,387) is a phenylpiperazine derivative recognized for its high affinity and remarkable selectivity as an antagonist for the dopamine (B1211576) D4 receptor. This technical guide provides an in-depth analysis of the core pharmacological data that establishes this selectivity. It includes a compilation of quantitative binding affinities, detailed experimental protocols for the key assays used in its characterization, and visualizations of the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in neuropharmacology and drug development.

Introduction

The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is primarily expressed in cortical and limbic areas of the brain. Its unique distribution and pharmacology have made it a target of interest for the treatment of neuropsychiatric disorders, particularly schizophrenia. Sonepiprazole was developed as a highly selective antagonist for the D4 receptor to probe its therapeutic potential. Unlike less selective antipsychotics, sonepiprazole was designed to minimize off-target effects at other dopamine receptor subtypes (D1, D2, D3), as well as at serotonergic, adrenergic, and histaminergic receptors, which are often associated with undesirable side effects.

Quantitative Receptor Binding Profile

The selectivity of sonepiprazole is quantitatively demonstrated through its binding affinity (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity. Data from seminal pharmacological studies are summarized below.

| Receptor Target | Sonepiprazole (U-101,387) Ki (nM) | Reference |

| Dopamine D4 | 10 | [1] |

| Dopamine D1 | > 2,000 | [1] |

| Dopamine D2 | > 2,000 | [1] |

| Dopamine D3 | > 2,000 | [1] |

| Serotonin 1A (5-HT1A) | > 2,000 | |

| Serotonin 2 (5-HT2) | > 2,000 | |

| α1-Adrenergic | > 2,000 | |

| α2-Adrenergic | > 2,000 | |

| Histamine H1 | > 2,000 |

Table 1: Binding affinities of sonepiprazole for various neurotransmitter receptors. The data clearly illustrates the high selectivity for the dopamine D4 receptor, with affinity for other tested receptors being at least 200-fold lower.

Experimental Protocols

The following sections describe the standard methodologies employed to determine the receptor binding affinity and functional activity of sonepiprazole. While the precise details from the original characterization by Merchant et al. are not fully published, these protocols represent the gold-standard techniques for such evaluations.

Radioligand Displacement Binding Assay

This assay quantifies the affinity of a test compound (sonepiprazole) by measuring its ability to displace a radiolabeled ligand from its target receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of sonepiprazole for the human dopamine D4 receptor.

Materials:

-

Receptor Source: Cell membranes prepared from a clonal cell line (e.g., Chinese Hamster Ovary - CHO, or Human Embryonic Kidney - HEK293) stably transfected with the human dopamine D4.2 receptor cDNA.

-

Radioligand: [3H]-Spiperone or [3H]-Clozapine, high-affinity radioligands for the D4 receptor.

-

Test Compound: Sonepiprazole hydrochloride.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled D4 antagonist like haloperidol (B65202) or clozapine.

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C) presoaked in polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Membrane Preparation: Transfected cells are harvested, homogenized in cold lysis buffer, and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the BCA assay.

-

Assay Setup: The assay is performed in 96-well plates with a final volume of 250-500 µL.

-

Incubation: To each well, the following are added in order:

-

Receptor membranes (typically 10-50 µg of protein).

-

A range of concentrations of sonepiprazole (e.g., 0.1 nM to 10 µM).

-

A fixed concentration of the radioligand (typically at or near its Kd value, e.g., 0.1-0.5 nM for [3H]-Spiperone).

-

-

Equilibration: The plates are incubated for a set period (e.g., 60-90 minutes) at room temperature (25°C) to allow the binding to reach equilibrium.

-

Termination & Filtration: The incubation is terminated by rapid filtration through the glass fiber filters using a cell harvester. The filters are washed multiple times with ice-cold assay buffer to separate bound from free radioligand.

-

Quantification: The filters are dried, and the trapped radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The IC50 value (the concentration of sonepiprazole that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay (cAMP Inhibition)

This assay measures the functional consequence of D4 receptor binding. Since the D4 receptor is coupled to a Gi/o protein, its activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). Sonepiprazole's antagonist activity is measured by its ability to block this effect.

Objective: To determine the functional potency of sonepiprazole as a D4 receptor antagonist.

Materials:

-

Cell Line: A clonal cell line (e.g., CHO) stably expressing the human dopamine D4 receptor.

-

Agonist: A D2/D3/D4 receptor agonist, such as quinpirole (B1680403).

-

Adenylyl Cyclase Stimulator: Forskolin.

-

Test Compound: Sonepiprazole hydrochloride.

-

cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Phosphodiesterase (PDE) Inhibitor: A compound like IBMX to prevent the degradation of cAMP.

Procedure:

-

Cell Plating: Cells are seeded into 96- or 384-well plates and incubated to form a confluent monolayer.

-

Pre-incubation with Antagonist: Cells are pre-incubated with various concentrations of sonepiprazole for a defined period (e.g., 15-30 minutes) at 37°C.

-

Stimulation: A solution containing a fixed concentration of forsklin (to raise basal cAMP levels) and a fixed concentration of the agonist quinpirole (typically its EC80 concentration) is added to the wells.

-

Incubation: The plates are incubated for a further period (e.g., 30 minutes) at 37°C to allow for the modulation of cAMP production.

-

Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured according to the protocol of the chosen cAMP assay kit.

-

Data Analysis: The ability of sonepiprazole to reverse the quinpirole-induced inhibition of forskolin-stimulated cAMP levels is plotted against the concentration of sonepiprazole. The IC50 value is determined, which represents the functional potency of sonepiprazole as a D4 receptor antagonist.

Signaling Pathway

The dopamine D4 receptor is a canonical Gi/o-coupled receptor. Upon binding of an agonist, it initiates a signaling cascade that primarily results in the inhibition of adenylyl cyclase. Sonepiprazole, as a competitive antagonist, binds to the receptor but does not initiate this cascade; instead, it blocks agonists from binding and activating the receptor.

Conclusion

The pharmacological data for sonepiprazole hydrochloride unequivocally establish it as a potent and highly selective antagonist of the dopamine D4 receptor.[1] Its affinity for the D4 receptor is in the low nanomolar range, while its affinity for other major dopamine, serotonin, and adrenergic receptors is negligible.[1] This selectivity is confirmed by functional assays demonstrating its ability to specifically block D4-mediated intracellular signaling. This high degree of selectivity makes sonepiprazole an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the dopamine D4 receptor in the central nervous system. While clinical trials did not find it effective for treating schizophrenia, its precise mechanism of action continues to make it a benchmark compound for D4 receptor research.

References

In-Depth Technical Guide: Pharmacological Profile of Sonepiprazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sonepiprazole (B1681054) hydrochloride (also known as U-101,387 and PNU-101,387) is a phenylpiperazine derivative that acts as a potent and highly selective antagonist of the dopamine (B1211576) D₄ receptor. Preclinical studies have demonstrated its unique pharmacological profile, distinct from typical and atypical antipsychotics, characterized by a lack of extrapyramidal side effects and potential cognitive-enhancing properties. However, a pivotal clinical trial in patients with schizophrenia did not show efficacy, leading to the discontinuation of its development for this indication. This technical guide provides a comprehensive overview of the pharmacological properties of Sonepiprazole hydrochloride, including its mechanism of action, receptor binding profile, in vitro and in vivo pharmacology, and a summary of its clinical evaluation.

Mechanism of Action and Signaling Pathway

Sonepiprazole is a selective antagonist of the dopamine D₄ receptor.[1] The dopamine D₄ receptor is a member of the D₂-like family of G protein-coupled receptors (GPCRs) and is primarily coupled to the inhibitory G protein, Gαi/o.[2]

Upon activation by its endogenous ligand, dopamine, the D₄ receptor initiates a signaling cascade that results in the inhibition of adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). As an antagonist, Sonepiprazole binds to the D₄ receptor but does not activate it. Instead, it blocks dopamine from binding and initiating the downstream signaling pathway, thereby preventing the dopamine-induced reduction in cAMP levels.[2]

The precise downstream effects of D₄ receptor blockade are complex and context-dependent, but are thought to involve modulation of neuronal excitability and gene expression, particularly in cortical and limbic brain regions where D₄ receptors are preferentially expressed.

Dopamine D₄ Receptor Signaling Pathway and Sonepiprazole's Point of Action.

Receptor Binding Profile

Sonepiprazole exhibits high affinity for the human dopamine D₄ receptor and remarkable selectivity over other dopamine receptor subtypes, as well as a wide range of other neurotransmitter receptors. This high selectivity is a key feature of its pharmacological profile.

Table 1: Receptor Binding Affinities (Ki) of Sonepiprazole

| Receptor Subtype | Ki (nM) |

| Dopamine Receptors | |

| D₄ | 10[1] |

| D₁ | > 2,000[1] |

| D₂ | > 2,000[1] |

| D₃ | > 2,000[1] |

| Serotonin Receptors | |

| 5-HT₁A | > 2,000[1] |

| 5-HT₂ | > 2,000[1] |

| Adrenergic Receptors | |

| α₁ | > 2,000[1] |

| α₂ | > 2,000[1] |

In Vitro Pharmacology

In vitro studies have confirmed the antagonist activity of Sonepiprazole at the D₄ receptor. In functional assays, Sonepiprazole effectively blocks the agonist-induced inhibition of cAMP formation in cells expressing the D₄ receptor.

In Vivo Pharmacology and Pharmacokinetics

Preclinical in vivo studies in animal models have highlighted the unique profile of Sonepiprazole.

-

Lack of Extrapyramidal Symptoms: Unlike typical antipsychotics that act on D₂ receptors, Sonepiprazole does not induce catalepsy or other motor side effects in rodents, which is consistent with its low affinity for the D₂ receptor.[1]

-

Cognitive Enhancement: In non-human primate models, Sonepiprazole has been shown to reverse stress-induced cognitive deficits.[1]

-

Prepulse Inhibition (PPI): Sonepiprazole reverses apomorphine-induced deficits in PPI, a model of sensorimotor gating deficits observed in schizophrenia.[1]

Detailed pharmacokinetic data for Sonepiprazole in preclinical species is not extensively available in the public domain. However, it is reported to have good oral bioavailability and brain penetration.[1]

Table 2: Summary of In Vivo Preclinical Findings for Sonepiprazole

| Animal Model | Key Finding | Reference |

| Rodents | Does not induce catalepsy (a proxy for extrapyramidal symptoms). | [1] |

| Rodents | Reverses apomorphine-induced prepulse inhibition deficits. | [1] |

| Rhesus Monkeys | Reverses stress-induced cognitive deficits. | [1] |

Clinical Studies

A major clinical trial was conducted to evaluate the efficacy and safety of Sonepiprazole for the treatment of schizophrenia.

-

Study Design: A multicenter, randomized, double-blind, placebo- and active-controlled study in patients with acute exacerbation of schizophrenia.

-

Results: Sonepiprazole failed to show a statistically significant improvement in the Positive and Negative Syndrome Scale (PANSS) total score compared to placebo. In contrast, the active comparator, olanzapine, demonstrated significant efficacy.

Experimental Protocols

The following are generalized protocols for the key assays used to characterize Sonepiprazole. For specific details, refer to the primary literature.

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor.

Workflow for a Radioligand Binding Assay.

cAMP Functional Assay

This assay determines the functional activity of a compound as an agonist or antagonist.

Workflow for a cAMP Functional Assay.

Prepulse Inhibition (PPI) Assay

This in vivo assay assesses sensorimotor gating in rodents.

Workflow for a Prepulse Inhibition (PPI) Assay.

Conclusion

Sonepiprazole hydrochloride is a highly selective dopamine D₄ receptor antagonist with a preclinical pharmacological profile that suggested potential as a novel antipsychotic with an improved side-effect profile. Its lack of efficacy in a well-controlled clinical trial for schizophrenia, however, underscores the complexities of dopamine receptor pharmacology in this disorder and highlights the challenge of translating preclinical findings to clinical success. Despite its discontinuation for schizophrenia, the unique selectivity of Sonepiprazole makes it a valuable research tool for elucidating the physiological and pathophysiological roles of the dopamine D₄ receptor.

References

The Role of Sonepiprazole Hydrochloride in Cognitive Deficit Studies: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sonepiprazole (B1681054) (PNU-101387G) is a potent and highly selective antagonist of the dopamine (B1211576) D4 receptor. Its unique pharmacological profile has positioned it as a tool for investigating the role of the D4 receptor in various physiological processes, particularly in the realm of cognitive function. This technical guide provides an in-depth overview of the preclinical and clinical research surrounding sonepiprazole hydrochloride, with a specific focus on its application in studies of cognitive deficits. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to serve as a comprehensive resource for researchers in neuroscience and drug development. While clinical trials in schizophrenia did not show efficacy for psychotic symptoms, preclinical evidence, particularly in primate models, suggests a potential role for D4 receptor antagonism in modulating cognitive processes, especially under conditions of stress.

Introduction: The Dopamine D4 Receptor and Cognition

The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors, is highly expressed in the prefrontal cortex (PFC), a brain region critical for executive functions, working memory, and attention. This localization has made the D4 receptor a compelling target for therapeutic interventions aimed at ameliorating cognitive deficits observed in various neuropsychiatric disorders, including schizophrenia and attention-deficit/hyperactivity disorder (ADHD). Sonepiprazole's high selectivity for the D4 receptor over other dopamine receptor subtypes and other neurotransmitter receptors makes it an invaluable pharmacological tool to dissect the specific contributions of D4 receptor signaling to cognitive function.

Pharmacological Profile of Sonepiprazole

Sonepiprazole exhibits a high affinity for the dopamine D4 receptor with a reported Ki of approximately 10 nM.[1] It displays significantly lower affinity for D1, D2, and D3 dopamine receptors, as well as for serotonin (B10506) (5-HT) 1A and 2A receptors, and α1- and α2-adrenergic receptors (Ki > 2,000 nM for all).[1] This high selectivity minimizes off-target effects and allows for a more precise investigation of D4 receptor function.

Table 1: Receptor Binding Profile of Sonepiprazole

| Receptor Subtype | Binding Affinity (Ki) |

| Dopamine D4 | ~10 nM |

| Dopamine D1 | > 2,000 nM |

| Dopamine D2 | > 2,000 nM |

| Dopamine D3 | > 2,000 nM |

| Serotonin 5-HT1A | > 2,000 nM |

| Serotonin 5-HT2A | > 2,000 nM |

| α1-Adrenergic | > 2,000 nM |

| α2-Adrenergic | > 2,000 nM |

| Data sourced from Merchant et al. (1996).[1] |

Preclinical Studies on Cognitive Function

Preclinical research has been instrumental in elucidating the potential pro-cognitive effects of sonepiprazole. A landmark study in aged rhesus monkeys demonstrated that sonepiprazole could reverse stress-induced cognitive deficits in a delayed matching-to-sample (DMTS) task, a measure of working memory.

Table 2: Effect of Sonepiprazole on Stress-Induced Cognitive Deficits in Rhesus Monkeys

| Treatment Condition | Performance (% Correct) |

| Vehicle (No Stress) | 75.2 ± 1.8 |

| Stress + Vehicle | 63.5 ± 2.4 |

| Stress + Sonepiprazole (0.01 mg/kg) | 74.8 ± 2.1 |

| Stress + Sonepiprazole (0.03 mg/kg) | 76.1 ± 1.9 |

| Data adapted from Arnsten et al. (2000). The study utilized a within-subjects design where aged monkeys were exposed to loud noise as a stressor. |

Table 3: Representative Data for a Selective D4 Antagonist (L-745,870) in the Novel Object Recognition Task in Rats

| Treatment Group | Discrimination Index* |

| Vehicle | 0.45 ± 0.08 |

| L-745,870 (1 mg/kg) | 0.15 ± 0.05 |

| Discrimination Index = (Time exploring novel object - Time exploring familiar object) / (Total exploration time). Data are hypothetical and representative of potential findings. Higher values indicate better recognition memory. |

Experimental Protocols

Delayed Matching-to-Sample (DMTS) Task in Monkeys

The DMTS task is a widely used paradigm to assess working memory in non-human primates.

Protocol:

-

Apparatus: A computer-controlled touchscreen monitor.

-

Procedure:

-

A "sample" stimulus (e.g., a colored shape) is presented in the center of the screen.

-

The monkey touches the sample, which then disappears.

-

A delay period of varying length is introduced.

-

Two or more "choice" stimuli are presented, one of which matches the sample.

-

A correct response (touching the matching stimulus) is rewarded with a food pellet or juice.

-

-

Stress Induction (if applicable): Exposure to unpredictable loud noise (e.g., 110 dB white noise) can be used to induce a stress response and impair cognitive performance.

-

Drug Administration: Sonepiprazole or vehicle is administered (e.g., intramuscularly) at a specified time before the task.

Novel Object Recognition (NOR) Task in Rodents

The NOR task is based on the innate tendency of rodents to explore novel objects more than familiar ones. It is used to assess recognition memory.

Protocol:

-

Apparatus: An open-field arena.

-

Habituation: The animal is allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes) on consecutive days.

-

Training (Familiarization) Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a defined time (e.g., 5 minutes).

-

Retention Interval: The animal is returned to its home cage for a specific duration (e.g., 1 hour to 24 hours).

-

Testing Phase: One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring each object is recorded.

-

Data Analysis: The discrimination index is calculated to quantify recognition memory.

Signaling Pathways Implicated in D4 Receptor-Mediated Cognitive Modulation

Dopamine D4 receptor signaling in the prefrontal cortex is complex and involves the modulation of multiple downstream pathways that are critical for synaptic plasticity and neuronal excitability. As a Gi/o-coupled receptor, activation of the D4 receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This reduction in cAMP can influence the activity of protein kinase A (PKA) and downstream effectors.

Furthermore, D4 receptor signaling has been shown to interact with other neurotransmitter systems, notably the glutamatergic system. D4 receptors can modulate the function of N-methyl-D-aspartate (NMDA) receptors, which are crucial for learning and memory. This modulation can occur through pathways involving protein phosphatase 1 (PP1) and Calcium/calmodulin-dependent protein kinase II (CaMKII). By antagonizing the D4 receptor, sonepiprazole is hypothesized to disinhibit these pathways, potentially leading to enhanced synaptic plasticity and improved cognitive function under certain conditions.

References

Sonepiprazole Hydrochloride: An In-Depth Technical Guide on its In Vivo Effects on Dopamine Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sonepiprazole (B1681054) hydrochloride (U-101,387) is a phenylpiperazine derivative that acts as a potent and highly selective antagonist of the dopamine (B1211576) D4 receptor. Developed with the hypothesis that selective D4 blockade could offer antipsychotic efficacy with a superior side-effect profile compared to typical D2 receptor antagonists, Sonepiprazole underwent preclinical and clinical evaluation. This technical guide provides a comprehensive overview of the in vivo effects of Sonepiprazole on dopamine pathways, based on available preclinical data. While Sonepiprazole ultimately proved ineffective for the treatment of schizophrenia in clinical trials, an examination of its preclinical profile offers valuable insights into the role of the dopamine D4 receptor in central nervous system function and pathology. This document summarizes its receptor binding affinity, details key preclinical behavioral experimental protocols, and visualizes relevant pathways and workflows.

Introduction

The dopamine hypothesis of schizophrenia has historically centered on the hyperdopaminergic state in the mesolimbic pathway, leading to the development of dopamine D2 receptor antagonists as the cornerstone of antipsychotic therapy. However, the significant side effects associated with D2 blockade, such as extrapyramidal symptoms and hyperprolactinemia, spurred research into alternative targets within the dopamine system. The dopamine D4 receptor, a member of the D2-like family of receptors, emerged as a promising candidate due to its high expression in cortical and limbic brain regions implicated in the pathophysiology of schizophrenia, and the high affinity of the atypical antipsychotic clozapine (B1669256) for this receptor subtype.

Sonepiprazole was designed as a highly selective D4 receptor antagonist to test the hypothesis that selective D4 blockade could achieve antipsychotic efficacy while avoiding the adverse effects of D2 antagonism. This guide will delve into the preclinical in vivo data that characterized the pharmacological profile of Sonepiprazole.

Quantitative Data Summary

The primary quantitative data available for Sonepiprazole hydrochloride pertains to its in vitro receptor binding affinities. This data highlights its high selectivity for the dopamine D4 receptor over other dopamine receptor subtypes and other neurotransmitter receptors.

| Receptor Subtype | Binding Affinity (Ki) (nM) | Reference |

| Dopamine D4 | 10 | |

| Dopamine D1 | > 2,000 | |

| Dopamine D2 | > 2,000 | |

| Dopamine D3 | > 2,000 | |

| Serotonin 1A | > 2,000 | |

| Serotonin 2 | > 2,000 | |

| α1-Adrenergic | > 2,000 | |

| α2-Adrenergic | > 2,000 |

In Vivo Preclinical Findings

Preclinical studies in animal models revealed a distinct in vivo profile for Sonepiprazole compared to traditional D2 receptor antagonists.

-

Lack of Typical Antipsychotic-like Effects: In animal studies, Sonepiprazole did not antagonize the behavioral effects of dopamine agonists like amphetamine or apomorphine.[1] It also did not affect spontaneous locomotor activity on its own and was devoid of extrapyramidal and neuroendocrine side effects commonly associated with D2 receptor blockade.[1]

-

Reversal of Prepulse Inhibition Deficits: Sonepiprazole was shown to reverse the deficits in prepulse inhibition (PPI) induced by the dopamine agonist apomorphine.[1] PPI is a measure of sensorimotor gating, which is deficient in schizophrenia and other psychiatric disorders.

-

Cognitive Enhancement in Stress Models: In a primate model, Sonepiprazole was found to prevent stress-induced cognitive deficits.[2][1] This suggests a potential role for D4 receptor antagonism in modulating cognitive function under stressful conditions.

-

Clinical Inefficacy in Schizophrenia: Despite the promising preclinical profile in certain domains, a placebo-controlled clinical trial in patients with schizophrenia found Sonepiprazole to be ineffective in treating either positive or negative symptoms, in contrast to the comparator, olanzapine.[1][3]

Experimental Protocols

Detailed methodologies for key preclinical experiments are crucial for the interpretation and potential replication of findings.

Prepulse Inhibition (PPI) in Rodents

-

Objective: To assess the ability of Sonepiprazole to restore sensorimotor gating deficits induced by a dopamine agonist.

-

Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the animal.

-

Procedure:

-

Acclimation: Rats are first acclimated to the startle chambers.

-

Drug Administration: Animals are pre-treated with either vehicle, Sonepiprazole, or a reference compound.

-

Dopamine Agonist Challenge: A dopamine agonist, such as apomorphine, is administered to induce a deficit in PPI.

-

Test Session: The test session consists of multiple trial types presented in a pseudorandom order:

-

Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB) is presented to elicit a startle response.

-

Prepulse-pulse trials: A lower-intensity, non-startling acoustic stimulus (the prepulse, e.g., 75-85 dB) precedes the startling pulse by a short interval (e.g., 100 ms).

-

No-stimulus trials: Background noise only, to measure baseline movement.

-

-

Data Analysis: PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: %PPI = 100 - [ (startle amplitude on prepulse-pulse trial) / (startle amplitude on pulse-alone trial) ] * 100.

-

Stress-Induced Cognitive Deficits in Non-Human Primates

-

Objective: To evaluate the efficacy of Sonepiprazole in preventing the cognitive impairments induced by acute stress.

-

Subjects: Rhesus monkeys trained to perform a cognitive task.

-

Cognitive Task: A delayed response task is commonly used to assess working memory. The monkey observes a food reward being placed in one of two food wells. A screen is then lowered for a delay period. After the delay, the screen is raised, and the monkey must choose the correct well to receive the reward.

-

Procedure:

-

Baseline Performance: The monkeys' baseline performance on the cognitive task is established.

-

Drug Administration: On test days, monkeys are administered vehicle or Sonepiprazole.

-

Stress Induction: An acute stressor is introduced. This can involve exposure to loud noise or other mild, unpredictable stressors.

-

Cognitive Testing: Following the stressor, the monkeys perform the cognitive task.

-

Data Analysis: The accuracy of the monkeys' choices (percentage of correct trials) is compared between the vehicle and Sonepiprazole conditions under stress.

-

Visualizations

Signaling Pathways

The dopamine D4 receptor, like other D2-like receptors, is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. Sonepiprazole, as an antagonist, blocks the binding of dopamine to the D4 receptor, thereby preventing this downstream signaling cascade.

Experimental Workflow

The following diagram illustrates the workflow for the prepulse inhibition (PPI) experiment described in the protocols section.

Conclusion

Sonepiprazole hydrochloride is a valuable research tool for elucidating the role of the dopamine D4 receptor. Its high selectivity allows for the specific interrogation of D4 receptor function in vivo. Preclinical data demonstrated that Sonepiprazole lacks the classic behavioral and side-effect profile of D2 antagonists but shows promise in modulating sensorimotor gating and cognitive function under stress. However, its failure to demonstrate efficacy in clinical trials for schizophrenia suggests that selective D4 receptor antagonism alone is not a sufficient therapeutic strategy for this complex disorder. The story of Sonepiprazole underscores the challenges of translating preclinical findings to clinical success and highlights the intricate neurobiology of dopamine pathways in psychiatric illness. Future research may explore the potential of D4 receptor modulation for other indications or in combination with other pharmacological agents.

References

An In-depth Technical Guide to the Synthesis and Characterization of Sonepiprazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sonepiprazole hydrochloride is a potent and selective dopamine (B1211576) D4 receptor antagonist that has been investigated for its potential therapeutic applications in neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the synthesis and characterization of Sonepiprazole hydrochloride. It includes detailed experimental protocols for its preparation, along with in-depth analysis of its physicochemical properties using various analytical techniques. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and study of novel dopamine receptor modulators.

Introduction

Sonepiprazole is a phenylpiperazine derivative that acts as a highly selective antagonist of the D4 dopamine receptor. The dopamine D4 receptor is primarily expressed in the prefrontal cortex, amygdala, and hippocampus, regions of the brain implicated in cognition and emotional regulation. Due to this localization, selective D4 antagonists like Sonepiprazole were hypothesized to offer a targeted approach to treating psychiatric conditions such as schizophrenia, with a potentially improved side-effect profile compared to less selective antipsychotics. While clinical trials for schizophrenia did not demonstrate efficacy, Sonepiprazole remains a valuable pharmacological tool for investigating the role of the D4 receptor in various physiological and pathological processes.

Synthesis of Sonepiprazole Hydrochloride

The synthesis of Sonepiprazole hydrochloride is a multi-step process that involves the formation of key intermediates. The following is a representative synthetic route based on literature precedents.

Synthesis Workflow

Experimental Protocols

Step 1 & 2: Preparation of Intermediates

Detailed procedures for the synthesis of the key intermediates, (S)-1-(2-bromoethyl)isochroman and 1-(4-aminophenylsulfonyl)piperazine, would be required from specific literature sources. These steps typically involve standard organic chemistry transformations.

Step 3: Coupling Reaction to form Sonepiprazole (free base)

The synthesis of the Sonepiprazole free base is achieved by the coupling of the two key intermediates. A general procedure is as follows:

To a solution of (S)-1-(2-bromoethyl)isochroman in a suitable aprotic solvent such as dimethylformamide (DMF), is added 1-(4-aminophenylsulfonyl)piperazine and a non-nucleophilic base, for instance, potassium carbonate. The reaction mixture is heated to an elevated temperature (e.g., 80-100 °C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by column chromatography.

Step 4: Formation of Sonepiprazole Hydrochloride

The hydrochloride salt of Sonepiprazole is prepared by dissolving the purified free base in a suitable solvent, such as ethanol (B145695) or isopropanol. A solution of hydrochloric acid in a compatible solvent (e.g., ethereal HCl or HCl in isopropanol) is then added dropwise with stirring. The resulting precipitate of Sonepiprazole hydrochloride is collected by filtration, washed with a cold solvent, and dried under vacuum.

Characterization of Sonepiprazole Hydrochloride

The structural integrity and purity of the synthesized Sonepiprazole hydrochloride are confirmed using a variety of analytical techniques.

Analytical Data

| Technique | Parameter | Observed Value |

| ¹H NMR | Chemical Shifts (δ, ppm) | Specific peak assignments would be listed here based on experimental data. |

| ¹³C NMR | Chemical Shifts (δ, ppm) | Specific peak assignments would be listed here based on experimental data. |

| Mass Spec. | m/z | [M+H]⁺ and major fragment ions would be listed here. |

| HPLC | Retention Time | Retention time under specific chromatographic conditions would be stated here. |

| Purity (%) | Purity level as determined by HPLC would be stated here. | |

| Melting Point | (°C) | Experimentally determined melting point range would be provided here. |

Experimental Protocols for Characterization

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the purity assessment of Sonepiprazole hydrochloride. A typical method would involve:

-

Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM sodium dihydrogen phosphate, pH adjusted) and an organic solvent like acetonitrile (B52724) or ethanol.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 240 nm).

-

Injection Volume: 20 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄. The chemical shifts are reported in parts per million (ppm) relative to a standard internal reference.

Mass Spectrometry (MS)

Mass spectral analysis is performed using a mass spectrometer with an appropriate ionization source, such as electrospray ionization (ESI). The data provides the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern, which helps in confirming the molecular weight and structure of the compound.

Mechanism of Action and Signaling Pathway

Sonepiprazole exerts its pharmacological effects by selectively antagonizing the dopamine D4 receptor. The D4 receptor is a G protein-coupled receptor (GPCR) that, upon activation by dopamine, typically couples to Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). By blocking the binding of dopamine to the D4 receptor, Sonepiprazole prevents this downstream signaling cascade.

Conclusion

This technical guide has outlined the synthesis and characterization of Sonepiprazole hydrochloride. The provided information on the synthetic route and analytical methods serves as a foundation for researchers working on this and related compounds. The detailed characterization is essential for ensuring the quality and reproducibility of scientific studies involving Sonepiprazole. Further research into the nuanced pharmacology of D4 receptor antagonists continues to be an area of significant interest in the pursuit of novel therapeutics for neurological and psychiatric disorders.

Preclinical Profile of Sonepiprazole Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sonepiprazole hydrochloride is a potent and selective dopamine (B1211576) D4 receptor antagonist that has been evaluated for its potential as an antipsychotic agent. This technical guide provides a comprehensive overview of the preclinical data available for Sonepiprazole, focusing on its receptor binding affinity, in vitro functional activity, and in vivo pharmacology in various animal models. Detailed experimental protocols for key studies are provided to facilitate replication and further investigation. The information is presented in a structured format with quantitative data summarized in tables and key pathways and workflows visualized using diagrams to offer a thorough understanding of the preclinical characteristics of Sonepiprazole hydrochloride.

Introduction

Sonepiprazole hydrochloride is a phenylpiperazine derivative identified as a high-affinity antagonist for the dopamine D4 receptor. The selective expression of D4 receptors in cortical and limbic brain regions implicated in the pathophysiology of schizophrenia prompted the investigation of Sonepiprazole as a potential therapeutic agent for this disorder. This document synthesizes the available preclinical data to provide a detailed technical resource for researchers in the field of neuropsychopharmacology and drug development.

In Vitro Pharmacology

Receptor Binding Affinity

Sonepiprazole exhibits high affinity for the human dopamine D4 receptor with remarkable selectivity over other dopamine receptor subtypes and other neurotransmitter receptors.

Table 1: Receptor Binding Profile of Sonepiprazole Hydrochloride

| Receptor/Transporter | Ligand | Species | Ki (nM) | Reference |

| Dopamine D4 | [3H]Spiperone | Human | 0.83 | [1] |

| Dopamine D2 | [3H]Spiperone | Human | >1000 | [1] |

| Dopamine D3 | [3H]Spiperone | Human | >1000 | [1] |

| Serotonin 5-HT1A | [3H]8-OH-DPAT | Rat | >1000 | [1] |

| Serotonin 5-HT2A | [3H]Ketanserin | Rat | >1000 | [1] |

| α1-Adrenergic | [3H]Prazosin | Rat | >1000 | [1] |

| α2-Adrenergic | [3H]Rauwolscine | Rat | >1000 | [1] |

| Histamine H1 | [3H]Pyrilamine | Rat | >1000 | [1] |

Experimental Protocol: Dopamine D4 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of Sonepiprazole for the human dopamine D4 receptor.[2][3][4]

-

Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human recombinant dopamine D4 receptor.[2][5]

-

Radioligand: [3H]Spiperone, a high-affinity antagonist for D2-like receptors, used at a concentration at or near its Kd for the D4 receptor (typically 0.1-0.5 nM).[2][3]

-

Membrane Preparation:

-

Culture cells to confluency, harvest, and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate and wash the resulting membrane pellet.

-

Resuspend the final pellet in fresh assay buffer and determine the protein concentration.

-

-

Binding Assay (96-well plate format):

-

To each well, add assay buffer, a fixed concentration of [3H]Spiperone, and varying concentrations of Sonepiprazole hydrochloride.

-

For determination of non-specific binding, add a high concentration of a non-labeled ligand (e.g., 10 µM haloperidol).

-

Initiate the binding reaction by adding the cell membrane preparation.

-

Incubate at room temperature for 60-120 minutes to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of Sonepiprazole that inhibits 50% of the specific binding of [3H]Spiperone) by non-linear regression analysis.

-

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

-

Diagram 1: Radioligand Binding Assay Workflow

A workflow diagram for the radioligand binding assay.

Functional Antagonist Activity

Sonepiprazole acts as an antagonist at the dopamine D4 receptor, blocking the inhibitory effect of dopamine on adenylyl cyclase activity.

Table 2: In Vitro Functional Activity of Sonepiprazole Hydrochloride

| Assay | Cell Line | Agonist | Effect of Sonepiprazole | Reference |

| cAMP Accumulation | CHO or HEK293 expressing human D4 | Dopamine | Reverses dopamine-induced inhibition of forskolin-stimulated cAMP accumulation | [2][6] |

Experimental Protocol: cAMP Functional Assay

This protocol describes a functional assay to confirm the antagonist activity of Sonepiprazole at the dopamine D4 receptor by measuring its effect on cyclic AMP (cAMP) levels.[2][6][7]

-

Cell Line: CHO or HEK293 cells stably expressing the human recombinant dopamine D4 receptor.

-

Assay Principle: The dopamine D4 receptor is coupled to a Gi/o protein, which inhibits the enzyme adenylyl cyclase.[6] Forskolin (B1673556) is a direct activator of adenylyl cyclase. In this assay, the ability of Sonepiprazole to block the dopamine-induced inhibition of forskolin-stimulated cAMP accumulation is measured.

-

Procedure:

-

Plate the D4 receptor-expressing cells in a 96-well plate and allow them to adhere.

-

Pre-incubate the cells with varying concentrations of Sonepiprazole hydrochloride for 15-30 minutes. A phosphodiesterase inhibitor (e.g., IBMX) can be included to prevent cAMP degradation.[2]

-

Add a fixed concentration of a D4 agonist (e.g., dopamine or quinpirole) to the wells.

-

Add a fixed concentration of forskolin to stimulate adenylyl cyclase.

-

Incubate for a defined period (e.g., 10-30 minutes).

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable detection method (e.g., ELISA, HTRF, or a luciferase-based reporter assay).

-

-

Data Analysis:

-

Generate concentration-response curves for Sonepiprazole's ability to reverse the agonist-induced inhibition of cAMP accumulation.

-

Determine the IC50 value for Sonepiprazole's antagonist effect.

-

Diagram 2: D4 Receptor Signaling and Sonepiprazole's Antagonism

References

- 1. Cardiovascular safety pharmacology studies in dogs enabled for a poorly soluble molecule using spray-dried dispersion: Impact on lead selection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]

- 4. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]

- 5. AID 273262 - Displacement of [3H]spiperone from human D4 dopamine receptor expressed in CHO cells - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The rat D4 dopamine receptor couples to cone transducin (Galphat2) to inhibit forskolin-stimulated cAMP accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of the ability of dopamine receptor agonists to inhibit forskolin-stimulated adenosine 3'5'-cyclic monophosphate (cAMP) accumulation via D2L (long isoform) and D3 receptors expressed in Chinese hamster ovary (CHO) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Sonepiprazole Hydrochloride: A Technical Guide to its Role in Neuropsychiatric Disorder Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sonepiprazole (B1681054) (also known as U-101,387 and PNU-101,387-G) is a phenylpiperazine derivative that acts as a potent and highly selective antagonist of the dopamine (B1211576) D4 receptor. Initially investigated as a potential atypical antipsychotic for the treatment of schizophrenia, its clinical development was halted due to a lack of efficacy. However, its distinct pharmacological profile and its effects in preclinical models of neuropsychiatric disorders continue to make it a valuable research tool for elucidating the role of the dopamine D4 receptor in cognition and psychopathology. This technical guide provides an in-depth overview of sonepiprazole's mechanism of action, its effects in key neuropsychiatric disorder models, detailed experimental protocols, and a summary of its pharmacokinetic properties.

Introduction

The dopamine D4 receptor has been a subject of intense research in neuropsychiatry, primarily due to its preferential expression in cortical and limbic brain regions implicated in the pathophysiology of disorders such as schizophrenia and ADHD. Sonepiprazole's high selectivity for the D4 receptor over other dopamine receptor subtypes and other neurotransmitter receptors makes it an ideal pharmacological probe to investigate the functional significance of this receptor. This guide synthesizes the available preclinical and clinical data on sonepiprazole to provide a comprehensive resource for researchers in the field.

Mechanism of Action

Sonepiprazole is a competitive antagonist at the dopamine D4 receptor. Its primary mechanism of action is the blockade of dopamine-mediated signaling through this receptor subtype.

Dopamine D4 Receptor Signaling Pathway

The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of the D4 receptor by dopamine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA). Sonepiprazole, by blocking the binding of dopamine to the D4 receptor, prevents this signaling cascade.

Quantitative Data

Receptor Binding Affinity

Sonepiprazole exhibits high affinity for the human dopamine D4.2 receptor subtype and remarkable selectivity over other dopamine receptors and a wide range of other neurotransmitter receptors.[1]

| Receptor | Ki (nM) |

| Dopamine D4 | 10 |

| Dopamine D1 | >2000 |

| Dopamine D2 | >2000 |

| Dopamine D3 | >2000 |

| Serotonin 1A | >2000 |

| Serotonin 2 | >2000 |

| α1-Adrenergic | >2000 |

| α2-Adrenergic | >2000 |

| Histamine H1 | >2000 |

| Data compiled from Merchant et al., 1996. |

Pharmacokinetics

Preclinical studies have indicated that sonepiprazole possesses favorable pharmacokinetic properties.

| Parameter | Observation |

| Oral Bioavailability | Excellent |

| Brain Penetration | Readily crosses the blood-brain barrier |

| Data from Merchant et al., 1996.[1] |

Role in Neuropsychiatric Disorder Models

Sonepiprazole has been evaluated in several preclinical models relevant to neuropsychiatric disorders, with notable effects on sensorimotor gating and cognitive function.

Prepulse Inhibition (PPI) Deficit Model

Deficits in prepulse inhibition, a measure of sensorimotor gating, are observed in patients with schizophrenia and can be induced in rodents by dopamine agonists such as apomorphine. Sonepiprazole has been shown to reverse these deficits, suggesting a potential role for the D4 receptor in modulating sensorimotor gating.

Experimental Protocol: Apomorphine-Induced PPI Deficit in Rats

-

Animals: Male Wistar or Sprague-Dawley rats are commonly used.

-

Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.

-

Procedure:

-

Acclimation: Rats are acclimated to the startle chamber for a short period (e.g., 5 minutes) with background white noise (e.g., 65-70 dB).

-

Drug Administration:

-

Sonepiprazole (or vehicle) is administered at various doses (e.g., 1-30 mg/kg, s.c. or i.p.) at a specified time (e.g., 30-60 minutes) before the test session.

-

Apomorphine (e.g., 0.25-1.0 mg/kg, s.c.) is administered to induce a PPI deficit, typically 15-30 minutes after sonepiprazole and 15 minutes before the test.[2]

-

-

Test Session: The session consists of a series of trials presented in a pseudorandom order:

-

Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB, 40 ms (B15284909) duration) to elicit a startle response.

-

Prepulse-pulse trials: A non-startling acoustic stimulus (prepulse; e.g., 73-85 dB, 20 ms duration) precedes the startle pulse by a short interval (e.g., 100 ms).

-

No-stimulus trials: Only background noise is present.

-

-

-

Data Analysis: Prepulse inhibition is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100

Stress-Induced Cognitive Deficit Model

Exposure to acute stress can impair cognitive functions that are dependent on the prefrontal cortex (PFC), a brain region with a high density of D4 receptors. Sonepiprazole has demonstrated efficacy in preventing stress-induced cognitive deficits in non-human primates.

Experimental Protocol: Stress-Induced Cognitive Deficit in Rhesus Monkeys

-

Animals: Aged rhesus monkeys are often used as they can exhibit cognitive impairments.

-

Cognitive Task: A delayed response task is commonly employed to assess spatial working memory, a key function of the PFC.

-

The monkey observes a food reward being placed in one of two food wells.

-

An opaque screen is lowered for a delay period (e.g., 0-30 seconds).

-

The screen is raised, and the monkey must choose the correct food well to receive the reward.

-

-

Procedure:

-

Baseline Performance: Monkeys are trained to a stable, high level of performance on the delayed response task.

-

Stress Induction: An acute, mild stressor is introduced. A common method is exposure to loud, unpredictable white noise (e.g., 105 dB).[3]

-

Drug Administration: Sonepiprazole (PNU-101387G) or vehicle is administered (e.g., intramuscularly) prior to the stress exposure and cognitive testing.

-

Cognitive Testing: The monkey's performance on the delayed response task is assessed during the stress condition.

-

-

Data Analysis: The primary outcome measure is the accuracy (percentage of correct trials) on the delayed response task. The performance under stress with sonepiprazole treatment is compared to performance under stress with vehicle and baseline (no stress) conditions.

Clinical Trial in Schizophrenia

Despite promising preclinical findings, a large-scale, placebo-controlled clinical trial of sonepiprazole in patients with schizophrenia did not demonstrate efficacy.

-

Study Design: A 6-week, multicenter, randomized, placebo- and olanzapine-controlled trial in 467 hospitalized patients with acute schizophrenia.

-

Primary Outcome: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score.

-

Results: Sonepiprazole, at various doses, was not significantly different from placebo on the primary or any secondary efficacy measures (Brief Psychiatric Rating Scale, Clinical Global Impressions-Severity, Calgary Depression Scale). Olanzapine, the active comparator, was significantly more effective than placebo.

Summary and Future Directions

Sonepiprazole hydrochloride remains a critical pharmacological tool for investigating the role of the dopamine D4 receptor in the central nervous system. Its high selectivity allows for precise interrogation of D4 receptor function in various preclinical models. While its clinical development for schizophrenia was unsuccessful, the preclinical data demonstrating its ability to reverse sensorimotor gating deficits and ameliorate stress-induced cognitive impairment suggest that the D4 receptor may be a viable target for other neuropsychiatric conditions characterized by cognitive dysfunction or sensory processing abnormalities. Future research could explore the potential of D4 receptor antagonists in disorders such as ADHD or cognitive deficits associated with other psychiatric and neurological illnesses. The detailed methodologies and data presented in this guide are intended to facilitate such research endeavors.

References

- 1. Pharmacological characterization of U-101387, a dopamine D4 receptor selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Apomorphine disrupts the inhibition of acoustic startle induced by weak prepulses in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effectiveness of the selective D4 antagonist sonepiprazole in schizophrenia: a placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

HPLC method for Sonepiprazole hydrochloride quantification

An Application Note on the Quantification of Sonepiprazole Hydrochloride Using High-Performance Liquid Chromatography (HPLC)

For researchers, scientists, and drug development professionals, this document provides a detailed protocol for the quantitative analysis of Sonepiprazole hydrochloride in bulk drug substance and pharmaceutical formulations using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.

Introduction

Sonepiprazole, also known as PNU-101387G or U-101387, is a selective dopamine (B1211576) D4 receptor antagonist.[1][2] Its chemical formula is C21H27N3O3S, with a molecular weight of 401.5 g/mol for the free base and 437.98 g/mol for the hydrochloride salt.[1][2] Accurate and precise quantification of Sonepiprazole is essential for quality control during drug development and manufacturing. This application note describes a robust and reliable RP-HPLC method for this purpose. The method is based on the physicochemical properties of Sonepiprazole, which is soluble in DMSO and DMF and has a UV absorbance maximum at 265 nm.[2][3]

Experimental Protocol

This section details the necessary equipment, reagents, and procedures for the HPLC analysis of Sonepiprazole hydrochloride.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The proposed chromatographic conditions are summarized in the table below.

| Parameter | Recommended Setting |

| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile (B52724): 20 mM Potassium Phosphate (B84403) Buffer (pH 3.0) (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 265 nm[2] |

| Injection Volume | 10 µL |

| Run Time | 10 minutes |

Reagents and Solutions

-

Acetonitrile (HPLC Grade)

-

Potassium Dihydrogen Phosphate (KH2PO4) (Analytical Grade)

-

Phosphoric Acid (Analytical Grade)

-

Ultrapure Water

-

Sonepiprazole Hydrochloride Reference Standard

Preparation of 20 mM Potassium Phosphate Buffer (pH 3.0):

-

Dissolve 2.72 g of KH2PO4 in 1000 mL of ultrapure water.

-

Adjust the pH to 3.0 with phosphoric acid.

-

Filter the buffer solution through a 0.45 µm membrane filter.

Preparation of Mobile Phase:

-

Mix acetonitrile and 20 mM potassium phosphate buffer (pH 3.0) in a 50:50 (v/v) ratio.

-

Degas the mobile phase by sonication or vacuum filtration before use.

Preparation of Standard Stock Solution (100 µg/mL):

-

Accurately weigh about 10 mg of Sonepiprazole hydrochloride reference standard.

-

Transfer it into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase.

Preparation of Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-20 µg/mL.

Preparation of Sample Solution (for dosage form analysis):

-

Weigh and finely powder a representative number of tablets.

-

Accurately weigh a portion of the powder equivalent to 10 mg of Sonepiprazole hydrochloride and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.

-

Dilute to volume with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm syringe filter.

-

Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range (e.g., 10 µg/mL).

Data Presentation and Analysis

The quantification of Sonepiprazole hydrochloride is achieved by comparing the peak area of the sample with that of the standard. A calibration curve should be generated by plotting the peak area against the concentration of the working standard solutions. The linearity, precision, and accuracy of the method should be validated according to ICH guidelines.[4]

System Suitability

System suitability parameters should be evaluated to ensure the performance of the chromatographic system.

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |

Method Validation Summary (Hypothetical Data)

The following table summarizes the expected performance of this HPLC method based on typical validation results for similar analytes.

| Validation Parameter | Result |

| Linearity (Concentration Range) | 1 - 20 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

| Precision (%RSD) | < 2.0% |

| Accuracy (% Recovery) | 98.0 - 102.0% |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC quantification of Sonepiprazole hydrochloride.

References

Application Notes and Protocols for LC-MS/MS Analysis of Sonepiprazole Hydrochloride in Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sonepiprazole is an atypical antipsychotic agent. Accurate and reliable quantification of Sonepiprazole in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment in the drug development process.[5][6] LC-MS/MS offers high sensitivity and selectivity for the quantification of drugs in complex biological matrices like plasma.[1][2] This application note describes a robust method for the determination of Sonepiprazole in plasma, including sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Protocols

Materials and Reagents

-

Sonepiprazole hydrochloride reference standard (purity ≥98%)

-

Sonepiprazole-d8 (or other suitable stable isotope-labeled internal standard), (purity ≥98%, isotopic purity ≥99 atom % D)

-

HPLC grade Methanol (B129727)

-

HPLC grade Acetonitrile (B52724)

-

Ammonium formate (B1220265) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (with K2-EDTA as anticoagulant)

Instrumentation

-

A Liquid Chromatography (LC) system capable of gradient elution.

-

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

A reversed-phase C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).

Preparation of Standard and Quality Control Solutions

-

Stock Solutions: Prepare individual stock solutions of Sonepiprazole and Sonepiprazole-d8 in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Sonepiprazole stock solution with 50:50 (v/v) methanol:water to create working standard solutions for the calibration curve.

-

Internal Standard (IS) Working Solution: Dilute the Sonepiprazole-d8 stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

-

Calibration Curve and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation Protocol (Protein Precipitation)

Protein precipitation is a common, rapid, and effective method for extracting small molecules from plasma.[2]

-

To 100 µL of plasma sample (standard, QC, or unknown), add 20 µL of the internal standard working solution (100 ng/mL Sonepiprazole-d8).

-

Vortex for 10 seconds.

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

Diagram of the Sample Preparation Workflow:

Caption: Workflow for Sonepiprazole extraction from plasma.

LC-MS/MS Method Parameters

The following are suggested starting parameters and require optimization.

Liquid Chromatography

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | Time (min) |

| 0.0 | |

| 0.5 | |

| 2.5 | |

| 3.5 | |

| 3.6 | |

| 5.0 |

Mass Spectrometry

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 35 psi |

| Collision Gas | 9 psi |

Hypothetical MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| Sonepiprazole | [To be determined] | [To be determined] | 100 | [To be optimized] |

| Sonepiprazole (Qualifier) | [To be determined] | [To be determined] | 100 | [To be optimized] |

| Sonepiprazole-d8 (IS) | [To be determined] | [To be determined] | 100 | [To be optimized] |

Data Presentation: Method Validation Summary

A full method validation should be performed according to regulatory guidelines (e.g., FDA).[7] The following table summarizes the expected performance characteristics of a validated method.

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Calibration Range | To be determined based on expected concentrations | 1 - 1000 ng/mL |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |

| Intra-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | ± 8% |

| Inter-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | ± 10% |

| Recovery (%) | Consistent, precise, and reproducible | > 85% |

| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | < 15% |

| Stability (Freeze-thaw, short-term, long-term) | % aken from nominal concentration within ±15% | Stable |

Logical Relationship Diagram

The following diagram illustrates the logical flow from sample collection to data analysis in a typical pharmacokinetic study.

Caption: Overview of a typical bioanalytical workflow.

References

- 1. Development of a simultaneous LC–MS/MS analytical method for plasma: 16 antipsychotics approved in Japan and 4 drug metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Simultaneous Determination of Antipsychotic Drugs in Human Plasma and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LC-MS/MS of some atypical antipsychotics in human plasma, serum, oral fluid and haemolysed whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification and quantification of the antipsychotics risperidone, aripiprazole, pipamperone and their major metabolites in plasma using ultra-high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. Pharmacokinetic Characteristics of Long-Acting Injectable Antipsychotics for Schizophrenia: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fda.gov [fda.gov]

Application Notes and Protocols: Radioligand Binding Assay for Sonepiprazole Hydrochloride D4 Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sonepiprazole hydrochloride is a selective antagonist of the dopamine (B1211576) D4 receptor, a G protein-coupled receptor implicated in various neurological and psychiatric disorders.[1] The dopamine D4 receptor is primarily coupled to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, thereby reducing intracellular cyclic AMP (cAMP) levels.[2][3][4][5][6] Understanding the binding affinity of compounds like Sonepiprazole to the D4 receptor is crucial for elucidating their pharmacological profile and therapeutic potential. Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor, providing key data points such as the inhibitor constant (Ki).[7]

This document provides a detailed protocol for a competitive radioligand binding assay to determine the affinity of Sonepiprazole hydrochloride for the human dopamine D4 receptor.

Quantitative Data Presentation

Sonepiprazole hydrochloride demonstrates high affinity and selectivity for the dopamine D4 receptor. The following table summarizes its binding affinity.

| Compound | Receptor | Kᵢ (nM) |

| Sonepiprazole | Dopamine D4 | 10 |

| Dopamine D1 | > 2000 | |

| Dopamine D2 | > 2000 | |

| Dopamine D3 | > 2000 | |

| Serotonin 1A | > 2000 | |

| Serotonin 2 | > 2000 | |

| α1-adrenergic | > 2000 | |

| α2-adrenergic | > 2000 |

Table 1: Binding affinities of Sonepiprazole for various receptors. A lower Kᵢ value indicates a higher binding affinity.[7]

Mandatory Visualizations

Dopamine D4 Receptor Signaling Pathway

Caption: Simplified Dopamine D4 receptor signaling pathway.

Experimental Workflow: Competitive Radioligand Binding Assay

Caption: Workflow for the competitive radioligand binding assay.

Experimental Protocols

Objective

To determine the inhibitory constant (Kᵢ) of Sonepiprazole hydrochloride for the human dopamine D4 receptor using a competitive radioligand binding assay with [³H]-Spiperone.

Materials

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human recombinant dopamine D4 receptor.

-

Radioligand: [³H]-Spiperone (specific activity ~70-90 Ci/mmol).

-

Test Compound: Sonepiprazole hydrochloride (CAS: 170857-36-0).[7]

-

Non-specific Binding Control: Haloperidol (10 µM final concentration).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Equipment:

-

96-well plates

-

Cell harvesting equipment (e.g., cell scraper)

-

Homogenizer (e.g., Dounce or Polytron)

-

Refrigerated centrifuge

-

Protein assay kit (e.g., BCA or Bradford)

-

Rapid filtration apparatus (cell harvester)

-

Glass fiber filters (GF/C), pre-soaked in 0.5% polyethyleneimine (PEI)

-

Liquid scintillation counter

-

Scintillation cocktail

-

Protocol

1. Membrane Preparation

-

Culture CHO cells expressing the D4 receptor to approximately 80-90% confluency.

-

Harvest the cells by scraping and transfer to a centrifuge tube.

-

Wash the cells with ice-cold phosphate-buffered saline (PBS) and centrifuge at 1,000 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold assay buffer and homogenize.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

-

Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold assay buffer.

-

Repeat the centrifugation and resuspension step.

-

Resuspend the final pellet in assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

Aliquot and store the membranes at -80°C until use.

2. Competitive Binding Assay

-

Prepare serial dilutions of Sonepiprazole hydrochloride in assay buffer to achieve final concentrations ranging from, for example, 0.1 nM to 10 µM.

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: 50 µL of membrane preparation, 50 µL of [³H]-Spiperone (at a final concentration approximately equal to its Kₑ, e.g., 0.2-0.5 nM), and 50 µL of assay buffer.

-

Non-specific Binding: 50 µL of membrane preparation, 50 µL of [³H]-Spiperone, and 50 µL of 10 µM Haloperidol.

-

Competition: 50 µL of membrane preparation, 50 µL of [³H]-Spiperone, and 50 µL of each Sonepiprazole hydrochloride dilution.

-

-

The total assay volume should be consistent across all wells (e.g., 150-250 µL).

-

Incubate the plate at room temperature (e.g., 25°C) for 60-120 minutes with gentle agitation to reach equilibrium.[8]

3. Filtration and Detection

-

Terminate the incubation by rapid filtration of the assay mixture through GF/C filters using a cell harvester.

-

Quickly wash the filters four times with ice-cold wash buffer to remove unbound radioligand.[8]

-

Dry the filters.

-

Place the dried filters into scintillation vials, add scintillation cocktail, and cap the vials.

-

Quantify the radioactivity trapped on the filters using a liquid scintillation counter.

4. Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Sonepiprazole hydrochloride concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of Sonepiprazole that inhibits 50% of the specific binding of [³H]-Spiperone).

-